![molecular formula C13H16O2 B7949294 Butanoic acid, 3-phenyl-2-propenyl ester](/img/structure/B7949294.png)
Butanoic acid, 3-phenyl-2-propenyl ester
Overview
Description
Butanoic acid, 3-phenyl-2-propenyl ester is a natural product found in Solanum habrochaites with data available.
Scientific Research Applications
Enzymatic Hydrolysis: Butanoic esters like 3-phenyl-2-propenyl ester are subjects of enzymatic hydrolysis studies, demonstrating the potential in producing enantiomerically pure compounds, which are important in pharmaceuticals and fine chemicals (Waagen et al., 1993).
Polymer Processing: In the field of polymer science, these compounds are used to study the reactions at high temperatures, simulating the behavior of polyester chain ends in the presence of triphenyl phosphite, which is vital for understanding and improving polymer processing (Jacques et al., 1996).
Food Safety: Certain esters of butanoic acid are assessed for their safety in food contact materials, ensuring consumer safety in food packaging and storage applications (Flavourings, 2011).
Microbial Reductions: These esters are used in studies focusing on the microbial reduction of ketoacid esters, providing insights into biotechnological applications for producing optically active compounds (Sonnleitner et al., 1985).
Antimicrobial Activities: Research into the synthesis and antimicrobial activity of related compounds provides valuable insights into the development of new antimicrobial agents (Zareef et al., 2008).
properties
IUPAC Name |
3-phenylprop-2-enyl butanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-2-7-13(14)15-11-6-10-12-8-4-3-5-9-12/h3-6,8-10H,2,7,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZYPQKZWNXANRB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OCC=CC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2059277 | |
Record name | Cinnamyl butyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2059277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Butyric Acid Cinnamyl Ester | |
CAS RN |
103-61-7 | |
Record name | Cinnamyl butyrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103-61-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cinnamyl butyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2059277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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